Methyl 5-amino-6-chloronicotinate
Overview
Description
“Methyl 5-amino-6-chloronicotinate” is a chemical compound with the molecular formula C7H7ClN2O2 . It has a molecular weight of 186.6 . The compound is typically stored in a dark place under an inert atmosphere at temperatures between 2-8°C .
Synthesis Analysis
While specific synthesis methods for “this compound” were not found, it’s worth noting that similar compounds, such as 6-amino-5-carboxamidouracils, have been synthesized through the condensation of 5,6-diaminouracil derivatives and various carboxylic acids .Molecular Structure Analysis
The InChI code for “this compound” is 1S/C7H7ClN2O2/c1-12-7(11)4-2-5(9)6(8)10-3-4/h2-3H,9H2,1H3 . This code provides a unique representation of the compound’s molecular structure.Physical and Chemical Properties Analysis
“this compound” has a density of 1.4±0.1 g/cm3, a boiling point of 328.2±37.0 °C at 760 mmHg, and a flash point of 152.3±26.5 °C . It has 4 hydrogen bond acceptors, 2 hydrogen bond donors, and 2 freely rotating bonds . Its polar surface area is 65 Å2 .Scientific Research Applications
Chlorogenic Acid: A Pharmacological Review
Chlorogenic Acid (CGA) is highlighted for its diverse pharmacological effects, which include antioxidant, antibacterial, hepatoprotective, cardioprotective, anti-inflammatory, neuroprotective, and other metabolic modulation activities. This review suggests CGA's potential for therapeutic roles in managing disorders like hepatic steatosis, cardiovascular disease, diabetes, and obesity, emphasizing its utility as a natural food additive and a cost-reducing alternative to synthetic antibiotics (Naveed et al., 2018).
Chlorogenic Acid and Metabolic Syndrome
Another study reviews the dual role of Chlorogenic Acid as a nutraceutical and food additive, focusing on its anti-oxidant, anti-inflammatory, antilipidemic, antidiabetic, and antihypertensive properties. Its role in the food industry, particularly its antimicrobial properties, positions it as an excellent candidate for dietary supplements and functional foods, contributing to the management of metabolic syndrome and associated disorders (Santana-Gálvez et al., 2017).
Toxicity and Environmental Impact of Triclosan
The review on triclosan, a synthetic antibacterial agent, discusses its widespread use, environmental occurrence, and potential for transforming into more toxic compounds. The study also touches on the risks of TCS-resistant bacteria, suggesting a need for further research into its health implications and alternatives (Bedoux et al., 2012).
Neuroimaging in MDMA Users
A review focusing on the neuroimaging of human MDMA users discusses the potential for chronic changes in brain function due to MDMA exposure. This highlights the complexity of drug interactions with the brain and the need for comprehensive research to understand the long-term effects, suggesting a framework for future neuroimaging studies (Cowan, 2006).
Safety and Hazards
Future Directions
Mechanism of Action
Target of Action
Methyl 5-amino-6-chloronicotinate is a derivative of niacin, also known as vitamin B3 . The primary targets of niacin and its derivatives are the G protein-coupled receptors, specifically the niacin receptor 1 (NIACR1) and niacin receptor 2 (NIACR2) . These receptors play a crucial role in mediating the biological effects of niacin, including its role in lipid metabolism .
Mode of Action
This action is strictly locally-acting due to its short half-life . Prostaglandin D2 is a potent vasodilator, meaning it widens blood vessels, thereby increasing blood flow .
Biochemical Pathways
The activation of NIACR1 and NIACR2 by niacin and its derivatives leads to the inhibition of cyclic adenosine monophosphate (cAMP) production . This, in turn, affects various downstream signaling pathways, including the protein kinase A (PKA) pathway . The modulation of these pathways can lead to changes in gene expression and cellular function .
Pharmacokinetics
Its metabolism and excretion would likely involve hepatic and renal pathways, respectively .
Result of Action
The result of the action of this compound is primarily the local vasodilation . This can lead to increased blood flow in the area of application, which can help alleviate symptoms such as muscle and joint pain .
Action Environment
The action, efficacy, and stability of this compound can be influenced by various environmental factors. For instance, factors such as temperature and pH can affect the stability of the compound . Furthermore, the presence of other substances, such as proteins or lipids, can influence its absorption and distribution .
Properties
IUPAC Name |
methyl 5-amino-6-chloropyridine-3-carboxylate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H7ClN2O2/c1-12-7(11)4-2-5(9)6(8)10-3-4/h2-3H,9H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BENHZYFIGMDHEB-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CC(=C(N=C1)Cl)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H7ClN2O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80593526 | |
Record name | Methyl 5-amino-6-chloropyridine-3-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80593526 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
186.59 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
211915-96-7 | |
Record name | Methyl 5-amino-6-chloropyridine-3-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80593526 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | methyl 5-amino-6-chloropyridine-3-carboxylate | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods I
Procedure details
Synthesis routes and methods II
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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